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Compound of Interest

3-amino-4-bromo-N-
Compound Name:
cyclohexylbenzamide

Cat. No.: B581369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide. While specific
experimental data for this compound is not extensively available in public literature, this
document compiles information from chemical databases and analogous compounds to offer a
detailed profile for research and development purposes.

Molecular Structure and Chemical Properties

3-amino-4-bromo-N-cyclohexylbenzamide is a substituted benzamide with a molecular
formula of C13H17BrN20 and a molecular weight of 297.19 g/mol .[1][2][3] The structure
features a central benzamide core with an amino group at the 3-position, a bromine atom at the
4-position, and a cyclohexyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers and Properties
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Property Value Source
CAS Number 1177210-71-7 [1][21[3]
Molecular Formula C13H17BrN:20 [11[2][3]
Molecular Weight 297.19 g/mol [1112][3]

C1CCC(CC1)NC(=0)C2=CC(=
C(C=C2)Br)N

Canonical SMILES

InChl Key (Not available)
Predicted LogP (Not available)
Predicted Boiling Point (Not available)
Predicted Melting Point (Not available)

Note: Predicted values are based on computational models and should be confirmed
experimentally.

Synthesis

A specific, experimentally verified protocol for the synthesis of 3-amino-4-bromo-N-
cyclohexylbenzamide is not readily available in peer-reviewed literature. However, a plausible
synthetic route can be proposed based on standard organic chemistry reactions for the
formation of amides from carboxylic acids and amines. The logical precursor for this synthesis
is 3-amino-4-bromobenzoic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via the activation of the carboxylic acid group of 3-amino-4-
bromobenzoic acid, followed by nucleophilic acyl substitution with cyclohexylamine.
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Step 1: Carboxylic Acid Activation

e AL . . Activating Agent
G SN L. o ey aCKD [ (e.g., SOCIz, Oxalyl Chloride) )

Reaction

3-amino-4-bromobenzoyl chloride
(Intermediate)

Step 2: Amide Formation

Cyclohexylamine G-amino-4-bromobenzoyl chlorida

Reaction with
Cyclohexylamine

( )

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide.

Detailed Experimental Protocol (Hypothetical)

Materials:

3-amino-4-bromobenzoic acid

Thionyl chloride (SOCI2) or Oxalyl chloride

Cyclohexylamine

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (EtsN) or other non-nucleophilic base

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Procedure:
Step 1: Formation of the Acyl Chloride

e To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-
bromobenzoic acid (1.0 eq).

e Add anhydrous DCM or THF.
e Cool the mixture to 0 °C in an ice bath.

o Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. A catalytic amount of
dimethylformamide (DMF) may be added if using oxalyl chloride.

» Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for
an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

* Remove the solvent and excess reagent under reduced pressure to yield the crude 3-amino-
4-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling
e Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere.

 In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in
anhydrous DCM or THF.

e Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
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» Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for
an additional 4-16 hours, or until the reaction is complete (monitored by TLC).

e Quench the reaction by adding water.

o Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution
and brine.

e Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl
acetate gradient) to obtain the pure 3-amino-4-bromo-N-cyclohexylbenzamide.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be
predicted based on the functional groups present in the molecule and data from analogous
compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

- Aromatic protons (3H) in the range of 4 6.5-8.0
ppm.- N-H proton of the amide as a broad

1H NMR singlet.- Amino group (NHz) protons as a broad
singlet.- Cyclohexyl protons (11H) as a series of
multiplets in the upfield region (& 1.0-4.0 ppm).

- Carbonyl carbon (C=0) around 6 165-170

ppm.- Aromatic carbons in the range of & 110-
13C NMR _ _

150 ppm.- Cyclohexyl carbons in the upfield

region (& 20-60 ppm).

- N-H stretching of the primary amine (two
bands) around 3300-3500 cm~1.- N-H stretching
of the secondary amide around 3300 cm™1.-
C=0 stretching of the amide around 1630-1680
cm~1.- C-N stretching around 1200-1400 cm™1.-

C-Br stretching in the fingerprint region.

IR (Infrared)

- Amolecular ion peak (M*) and an M+2 peak of
Mass Spec (MS) nearly equal intensity, characteristic of a

bromine-containing compound.

Potential Biological Activity and Signhaling Pathways

Specific biological activities for 3-amino-4-bromo-N-cyclohexylbenzamide have not been
reported. However, the benzamide scaffold is present in a wide range of biologically active
molecules. Derivatives of 3-aminobenzamide are known to exhibit various pharmacological
activities.

Potential Therapeutic Areas

e PARP Inhibition: 3-Aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase
(PARP), an enzyme involved in DNA repair. PARP inhibitors are being investigated as
anticancer agents.

« Antimicrobial and Antifungal Activity: Substituted benzamides have shown promise as
antimicrobial and antifungal agents.
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o CNS Activity: Certain benzamide derivatives act as ligands for central nervous system
receptors and have been explored for the treatment of neurological and psychiatric
disorders.

Hypothetical Sighaling Pathway Involvement

Given the potential for PARP inhibition based on the 3-aminobenzamide moiety, a logical
workflow for investigating its biological effect would involve assessing its impact on DNA repair

)

pathways.

DNA Damage
(e.g., from radiation or chemotherapy)

J- Inhibition
' PARP Activation '

o

Inhibition of repair leads to

Poly(ADP-ribosyl)ation of
Nuclear Proteins
Recruitment of
DNA Repair Proteins

Cell Survival

Click to download full resolution via product page

Caption: Potential mechanism of action via PARP inhibition.

Conclusion
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3-amino-4-bromo-N-cyclohexylbenzamide is a compound with potential for further
investigation in medicinal chemistry and drug development. While experimental data is
currently sparse, this guide provides a solid foundation for its synthesis, characterization, and
exploration of its biological activities. The predicted properties and proposed synthetic route
offer a starting point for researchers interested in this and related molecules. Further
experimental validation is necessary to confirm the information presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-amino-4-bromo-N-
cyclohexylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581369#molecular-structure-of-3-amino-4-bromo-n-
cyclohexylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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